molecular formula C26H26N2O2S B085052 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene CAS No. 12224-40-7

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Cat. No. B085052
CAS RN: 12224-40-7
M. Wt: 430.6 g/mol
InChI Key: AIXZBGVLNVRQSS-UHFFFAOYSA-N
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Description

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, also known as BBT, is a commercially available safe fluorescent brightener . It is a light-emitting chemical compound that is a benzoxazole derivative . It is used as an optical brightener which converts UV light into visible light . It is also used as a fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .


Molecular Structure Analysis

The molecular formula of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is C26H26N2O2S . The molecular weight is 430.6 g/mol . The structure of this compound is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is a yellow-green powder . It has a melting point of 199-201 °C (lit.) . It is difficultly soluble in water but soluble in alkanes, fats, mineral oils, waxes, and common organic solvents . It has an extinction coefficient of ≥47000 at 372-374 nm in dioxane .

Scientific Research Applications

  • Photophysical and Electrochemical Properties : The compound, referred to as BBT, exhibits high fluorescence with quantum yields over 0.60, regardless of solvent polarity and whether in solution or polymeric films. It is highly fluorescent and demonstrates potential as a universal fluorophore and smart material for both polymeric and solution studies (Fourati et al., 2011).

  • Photoluminescence in Dye-Doped Polymer Systems : BBT, also known as BBOT, shows no interaction with poly(methyl methacrylate) (PMMA), but demonstrates energy transfer from poly(N-vinylcarbazole) (PVK) to BBOT. This indicates its potential in electroluminescent applications (Yang et al., 1997).

  • Enhancement of Fluorescent Stability in Films : Research on improving the photostability of BBT in LDPE films has been conducted. Findings suggest that multilayer systems and cross-linking can significantly enhance its light stability, important for applications in light-sensitive materials (Túry et al., 1998).

  • Application in Live Cell Imaging : A derivative of BBT, named BBTA, shows strong emission, large Stokes shift, low cytotoxicity, and excellent photo-stability, making it suitable for live cell imaging applications (Gao et al., 2017).

  • Dichroic Properties in Oriented Films : Studies have explored the dichroic absorption properties of BBT in linear low-density polyethylene (LLDPE) oriented films. This research is significant for understanding the molecular structure's impact on film optical anisotropy and linear polarizer applications (Pucci et al., 2006).

  • Spectroscopic Characterizations in Langmuir–Blodgett Films : The π–A isotherm and spectroscopic characterizations of BBT mixed with polymethyl methacrylate (PMMA) and stearic acid (SA) in Langmuir and Langmuir–Blodgett films have been reported. This study offers insights into the interactions and potential applications of BBT in mixed films (Biswas et al., 2008).

  • Fluorescence Depolarization Studies : Time-dependent fluorescence depolarization has been used to study the rotational diffusion of BBT, providing valuable information on its dynamic behavior in different solvents, relevant for understanding its photophysical properties (Fleming et al., 1977).

Future Directions

There is a spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations on 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene . This suggests that there is ongoing research into the properties and potential applications of this compound.

properties

IUPAC Name

5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZBGVLNVRQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C26H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048205
Record name 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole]
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Molecular Weight

430.6 g/mol
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Physical Description

Dry Powder; NKRA; Other Solid, Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)-
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Record name BBOT
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Product Name

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

CAS RN

7128-64-5, 52232-33-4
Record name 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene
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Record name Bis(tert-butyl benzoxazolyl) thiophene
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Record name Fluorescent Brightener 362
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Record name Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)-
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Record name 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole]
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Record name 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
246
Citations
A Pucci, C Cappelli, S Bronco… - The Journal of Physical …, 2006 - ACS Publications
In this work, a combination of experimental and quantum mechanical investigations is performed for the study of dichroic absorption properties of melt-processed linear low-density …
Number of citations: 50 pubs.acs.org
B van Lierop, L Castle, A Feigenbaum… - Spectra for the …, 1998 - Springer
459, 1 501, 6 522, 8 648, 2 677, 1 715, 7 756, 2 808, 3 835, 3 877, 7 906, 7 918, 2 931, 7 999, 3 1026, 3 1122, 7 1196, 0 1221, 1 1253, 9 1265, 5 1307, 9 1334, 9 1348, 4 1363, 8 1392, …
Number of citations: 0 link.springer.com
J Wang, Z He, H Mao, Y Du, Y Wang - Journal of luminescence, 2007 - Elsevier
Optical and photoluminescent properties of an 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) silica films are reported here. The materials were prepared via a sol–gel process in …
Number of citations: 7 www.sciencedirect.com
Y Yang, H Jiang, S Liu, X Zhou, F Wu, W Tian, Y Ma… - Synthetic metals, 1997 - Elsevier
The photoluminescence studies and fluorescence lifetime measurements were used to investigate the interaction between dye 2,5-bis(5′-tert-butyl-2-benzoxazolyl) thiophene (BBOT) …
Number of citations: 22 www.sciencedirect.com
Y Zhang, Q Liao, X Wang, J Yao… - Angewandte Chemie …, 2017 - Wiley Online Library
Abstract Development of nanowire photonics requires integration of different nanowire components into highly ordered functional heterostructures. Herein, we report a sequential self‐…
Number of citations: 60 onlinelibrary.wiley.com
R Zhang, H Zheng, J Shen - Synthetic metals, 1999 - Elsevier
The photoluminescent (PL) and electroluminescent (EL) properties of coronene crystalline film, as well as the electrochemical oxidation behavior, were investigated. It was found that …
Number of citations: 32 www.sciencedirect.com
KG Lee, JC Kim, R Wi, JS Min, JK Ahn… - … of Nanoscience and …, 2011 - ingentaconnect.com
A new method is proposed for the fabrication of fluorescence-labeled and amine-modified silica nanoparticles for application as nonviral vectors in gene delivery. Highly monodisperse, …
Number of citations: 9 www.ingentaconnect.com
NPH Nam, SW Cha, BS Kim, SH Choi, DS Choi, JI Jin - Synthetic metals, 2002 - Elsevier
The photoluminescence (PL) and electroluminescence (EL) properties of two novel light-emitting anthracence derivatives containing bis(ethynylphenyl oxadiazole) or bis(vinylphenyl …
Number of citations: 33 www.sciencedirect.com
J Yang, KC Gordon - Chemical physics letters, 2003 - Elsevier
Exciplex electroluminescence of indium-tin-oxide glass (ITO)/poly(N-vinylcarbazole)(PVK):N,N ′ -diphenyl-N,N ′ -bis(3-methylphenyl)-[1,1 ′ -biphenyl]-4,4 ′ -diamine(TPD):2,5-bis (…
Number of citations: 46 www.sciencedirect.com
W Zhu, X Jiang, Z Zhang - Journal of Shanghai University (English Edition), 2006 - Springer
The bilayer organic light emitting devices (OLEDs) using two common aromatic diamines as hole transporting materials (HTMs) and BBOT (2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene…
Number of citations: 1 link.springer.com

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